molecular formula C12H21O9P B12807448 Bis(isopropylyloxymethyl) methyl foscarnet CAS No. 157977-94-1

Bis(isopropylyloxymethyl) methyl foscarnet

Cat. No.: B12807448
CAS No.: 157977-94-1
M. Wt: 340.26 g/mol
InChI Key: QVFMJSJYVMHBTI-UHFFFAOYSA-N
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Description

Bis(isopropylyloxymethyl) methyl foscarnet is a derivative of foscarnet, an antiviral medication primarily used to treat infections caused by herpes viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV). This compound is designed to enhance the pharmacokinetic properties of foscarnet, making it more effective in clinical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(isopropylyloxymethyl) methyl foscarnet involves multiple steps, starting with the preparation of foscarnet. The key steps include:

    Esterification: Foscarnet is reacted with isopropyl alcohol in the presence of an acid catalyst to form the isopropylyloxymethyl ester.

    Methylation: The ester is then methylated using methyl iodide and a base such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large batch reactors are used to carry out the esterification and methylation reactions.

    Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(isopropylyloxymethyl) methyl foscarnet undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release foscarnet.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) can be used for oxidation reactions.

Major Products Formed

    Hydrolysis: The major product is foscarnet, along with isopropyl alcohol and methanol.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions used.

Scientific Research Applications

Bis(isopropylyloxymethyl) methyl foscarnet has several scientific research applications:

    Chemistry: Used as a model compound to study esterification and methylation reactions.

    Biology: Investigated for its antiviral properties and potential to inhibit viral DNA polymerases.

    Medicine: Explored as a potential treatment for drug-resistant viral infections, particularly those caused by CMV and HSV.

    Industry: Used in the development of antiviral drugs and formulations.

Mechanism of Action

The mechanism of action of Bis(isopropylyloxymethyl) methyl foscarnet involves the inhibition of viral DNA polymerases. The compound mimics pyrophosphate and selectively binds to the pyrophosphate binding site on the viral DNA polymerase, preventing the elongation of the viral DNA chain. This action effectively halts viral replication without affecting human DNA polymerases .

Comparison with Similar Compounds

Similar Compounds

    Foscarnet: The parent compound, used to treat CMV and HSV infections.

    Ganciclovir: Another antiviral drug used to treat CMV infections.

    Acyclovir: Used to treat HSV infections.

Uniqueness

Bis(isopropylyloxymethyl) methyl foscarnet is unique due to its enhanced pharmacokinetic properties, which improve its efficacy and reduce the frequency of administration compared to foscarnet. Its ability to inhibit drug-resistant viral strains makes it a valuable addition to antiviral therapies .

Properties

CAS No.

157977-94-1

Molecular Formula

C12H21O9P

Molecular Weight

340.26 g/mol

IUPAC Name

[methoxycarbonyl(2-methylpropanoyloxymethoxy)phosphoryl]oxymethyl 2-methylpropanoate

InChI

InChI=1S/C12H21O9P/c1-8(2)10(13)18-6-20-22(16,12(15)17-5)21-7-19-11(14)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

QVFMJSJYVMHBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)C

Origin of Product

United States

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